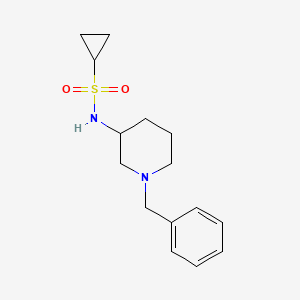![molecular formula C16H15F3N2O B6446073 4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine CAS No. 2640960-05-8](/img/structure/B6446073.png)
4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in TFMP derivatives are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .科学的研究の応用
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful tool for carbon–carbon bond formation. It allows the union of chemically diverse fragments under mild conditions. The success of SM coupling lies in the use of organoboron reagents, which are environmentally benign and readily available. These reagents rapidly transmetalate with palladium(II) complexes, facilitating the formation of new C–C bonds .
Herbicide Development
Trifluoromethylpyridines have been explored as effective herbicides. However, caution is necessary, as some analogues (e.g., 2-methoxy-4-(trifluoromethyl)phenyl derivatives) can inadvertently harm crops while controlling weeds .
Biological Activities
The unique combination of fluorine’s physicochemical properties and the pyridine moiety contributes to the biological activities of trifluoromethylpyridine derivatives. Researchers anticipate discovering novel applications in this area .
Diverse Chemical Functions
Recent synthetic protocols have expanded the toolkit for chemists, offering a wide range of -CF3-containing compounds. These compounds exhibit various biological and chemical functions, making them valuable for research and development .
Pharmaceutical Research
Trifluoromethyl groups are often strategically incorporated into drug molecules to enhance their pharmacological properties. Researchers explore the potential of 4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine derivatives in drug discovery .
Materials Science
The unique electronic properties of trifluoromethyl-substituted compounds make them interesting candidates for materials science applications. Researchers investigate their use in organic electronics, sensors, and other functional materials .
作用機序
Target of Action
It’s known that compounds with similar structures are often used in the synthesis of various pharmaceutical and agrochemical products .
Mode of Action
Similar compounds have been used as reactants for the preparation of aminopyridines via amination reactions . They also serve as catalytic ligands for regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura (sm) coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds by coupling boronic acids with organic halides .
Pharmacokinetics
The physicochemical properties of similar compounds, such as trifluoromethylpyridines, have been noted to contribute to their biological activities .
Result of Action
It’s known that similar compounds have been used in the synthesis of various pharmaceutical and agrochemical products .
将来の方向性
The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . This suggests a promising future for the research and development of “4-[(1-{[2-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine” and its derivatives.
特性
IUPAC Name |
4-[1-[[2-(trifluoromethyl)phenyl]methyl]azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O/c17-16(18,19)15-4-2-1-3-12(15)9-21-10-14(11-21)22-13-5-7-20-8-6-13/h1-8,14H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOAKYMVFDHRMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2C(F)(F)F)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-{[2-(Trifluoromethyl)phenyl]methyl}azetidin-3-yl)oxy]pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6445992.png)
![4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6445994.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4,6-dimethoxypyrimidine](/img/structure/B6446008.png)

![1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446023.png)
![2-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6446027.png)
![1-(piperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446040.png)
![2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-4-carbonitrile](/img/structure/B6446048.png)
![2-({1-[(4-chlorophenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6446053.png)
![N,N-dimethyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-amine](/img/structure/B6446078.png)
![N-{1-[(3-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446084.png)
![N-{1-[(4-fluorophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446091.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-4,6-dimethoxypyrimidine](/img/structure/B6446097.png)
![2-[(1-{[3-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6446100.png)